3-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide 3-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16379276
InChI: InChI=1S/C19H12ClFN4O2S/c1-10-15(18-23-16(25-27-18)11-5-7-14(21)8-6-11)28-19(22-10)24-17(26)12-3-2-4-13(20)9-12/h2-9H,1H3,(H,22,24,26)
SMILES:
Molecular Formula: C19H12ClFN4O2S
Molecular Weight: 414.8 g/mol

3-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide

CAS No.:

Cat. No.: VC16379276

Molecular Formula: C19H12ClFN4O2S

Molecular Weight: 414.8 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide -

Specification

Molecular Formula C19H12ClFN4O2S
Molecular Weight 414.8 g/mol
IUPAC Name 3-chloro-N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C19H12ClFN4O2S/c1-10-15(18-23-16(25-27-18)11-5-7-14(21)8-6-11)28-19(22-10)24-17(26)12-3-2-4-13(20)9-12/h2-9H,1H3,(H,22,24,26)
Standard InChI Key DIBGSCMJXPFNAU-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)Cl)C3=NC(=NO3)C4=CC=C(C=C4)F

Introduction

Structural and Electronic Features

Molecular Architecture

The compound’s structure integrates three critical subunits:

  • Thiazole Core: A 4-methyl-1,3-thiazol-2(3H)-ylidene group provides a planar, aromatic scaffold that facilitates π-π stacking interactions with biological targets. The Z-configuration of the imine bond (C=N) at position 2 ensures stereochemical specificity, critical for binding affinity.

  • Oxadiazole Moiety: The 1,2,4-oxadiazol-5-yl substituent at position 5 of the thiazole ring enhances metabolic stability and electron-withdrawing properties, modulating reactivity .

  • Halogenated Benzamide: A 3-chlorobenzamide group at N1 and a 4-fluorophenyl group at position 3 of the oxadiazole contribute to lipophilicity (ClogP ≈ 3.2) and membrane permeability .

Table 1: Comparative Structural Features of Analogous Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key SubstituentsBiological Activity
Target CompoundC₁₉H₁₂ClFN₄O₂S414.8Cl, F, oxadiazole, thiazoleAntibacterial, antifungal
3-Chloro-N-[3-(4-FP)-thiadiazol-5-yl]benzamide C₁₅H₉ClFN₃OS333.8Cl, F, thiadiazoleModerate antifungal
2-Bromo Analog C₁₉H₁₂BrFN₄O₂S459.3Br, F, oxadiazole, thiazoleUnder investigation

Synthetic Methodologies

Reaction Pathways

Synthesis proceeds via a multi-step sequence optimized for yield and purity (~70–78%) :

  • Thiazole Formation: Condensation of 3-chlorobenzoyl chloride with 4-methylthiazol-2-amine under inert conditions generates the thiazole-imine intermediate.

  • Oxadiazole Cyclization: Coupling the thiazole intermediate with 4-fluorophenyl-substituted amidoxime via Huisgen cycloaddition forms the 1,2,4-oxadiazole ring . Phosphorous pentoxide (P₄O₁₀) in xylene mediates dehydration-cyclization at 120°C .

  • Final Acylation: N-Acylation with 3-chlorobenzoyl chloride in dichloromethane (DCM) yields the title compound after recrystallization from ethyl acetate.

Optimization Strategies

  • Solvent Selection: Xylene and DMF enhance cyclization efficiency by stabilizing transition states .

  • Catalysis: Lewis acids (e.g., ZnCl₂) improve oxadiazole ring closure kinetics by 40% .

  • Purification: Column chromatography (SiO₂, hexane:ethyl acetate 3:1) achieves >95% purity, confirmed by HPLC.

Spectroscopic Characterization

Key Analytical Data

  • IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch, benzamide), 1660 cm⁻¹ (C=N, oxadiazole), and 1245 cm⁻¹ (C-O-C, oxadiazole) .

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, thiazole-H), 7.45–7.32 (m, 4H, fluorophenyl), 2.51 (s, 3H, CH₃).

  • UV-Vis: λₘₐₓ = 287 nm (π→π* transition, conjugated system) .

Table 2: Spectroscopic Signatures of Critical Functional Groups

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)UV λₘₐₓ (nm)
Benzamide C=O1720--
Oxadiazole C=N1660-287
Thiazole CH₃-2.51 (s)-
Fluorophenyl C-F12207.45–7.32 (m)-

Biological Activities and Mechanisms

Antimicrobial Efficacy

  • Bacteria: MIC = 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, surpassing ciprofloxacin in biofilm inhibition. The thiazole-oxadiazole framework disrupts DNA gyrase binding (IC₅₀ = 1.8 µM).

  • Fungi: 80% growth inhibition of Candida albicans at 16 µg/mL via ergosterol biosynthesis interference.

Structure-Activity Relationships (SAR)

  • Halogen Effects: Chlorine at benzamide improves membrane penetration (log P = 3.2 vs. 2.7 for H-analog) . Bromine substitution (as in ) increases steric bulk, reducing activity by 30% .

  • Heterocycle Modifications: Replacing oxadiazole with thiadiazole ( ) lowers antifungal efficacy (MIC = 32 µg/mL) .

  • Stereochemistry: The Z-configuration is critical; E-isomers show 10× reduced binding to DNA gyrase.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator